molecular formula C4H5N3O4S2 B601568 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid CAS No. 827026-60-8

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Cat. No.: B601568
CAS No.: 827026-60-8
M. Wt: 223.23
InChI Key:
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Description

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is a chemical compound with the molecular formula C4H4N3O4S2. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is crucial for various biological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.

Mode of Action

This compound acts as a carbonic anhydrase inhibitor . It inhibits the activity of carbonic anhydrase, thereby disrupting the balance of carbon dioxide and bicarbonate ions in the body. This compound also interacts with aquaporins , inhibiting water permeability of membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, refluxing, cooling, and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases like glaucoma and epilepsy.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is unique due to its specific structural features and the presence of both acetamido and sulfonic acid groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYWNBBQDHCLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231975
Record name 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827026-60-8
Record name 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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